molecular formula C22H23N3O5S B2981352 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 683792-12-3

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2981352
CAS No.: 683792-12-3
M. Wt: 441.5
InChI Key: TXUHAMAKSICOJE-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and methyl moieties, linked to a 1,3-dioxoisoindolin-4-yl group. This compound is structurally related to proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting E3 ubiquitin ligases. The 1,3-dioxoisoindolinyl moiety is a critical structural element, often associated with cereblon (CRBN)-mediated protein degradation, as seen in immunomodulatory drugs like thalidomide derivatives .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-25(15-6-3-2-4-7-15)31(29,30)16-12-10-14(11-13-16)20(26)23-18-9-5-8-17-19(18)22(28)24-21(17)27/h5,8-13,15H,2-4,6-7H2,1H3,(H,23,26)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUHAMAKSICOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, including the formation of the sulfonamide and the benzamide moieties. Common reagents used in these reactions include sulfonyl chlorides, amines, and phthalic anhydride derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the benzamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its sulfamoyl and dioxoisoindolinyl groups. Below is a comparative analysis with key analogs:

Compound Sulfamoyl Substituents Benzamide Substituent Key Structural Differences Reference
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide Cyclohexyl, methyl 1,3-dioxoisoindolin-4-yl Reference compound with a compact sulfamoyl group and dioxoisoindolinyl terminus. N/A
Compound 1 () 4-Chlorobenzyl, cyclopentyl Piperidin-4-ylmethyl + polyether linker Larger sulfamoyl substituents (chlorobenzyl, cyclopentyl) and extended polyether linker.
Compound 3 () 4-Chlorobenzyl, cyclopentyl Piperidin-4-ylmethyl + tetraoxatetradecyl linker Similar to Compound 1 but with a longer, oxygen-rich linker for enhanced solubility.
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () Methyl, phenyl 1,3-thiazol-2-yl Simpler sulfamoyl group; thiazole substituent instead of dioxoisoindolinyl.
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () Diethyl 4-(4-nitrophenyl)-1,3-thiazol-2-yl Nitrophenyl-thiazole substituent; lacks protein degradation motifs.

Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antitumor and antimicrobial properties, as well as its mechanisms of action and implications for drug development.

Basic Information

  • Molecular Formula : C23H28N4O4S
  • Molecular Weight : 456.56 g/mol
  • InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study evaluated various benzimidazole derivatives and found that several compounds demonstrated high potential to inhibit cell proliferation across different cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .

Case Study: Antitumor Efficacy

  • Cell Lines Tested : A549, HCC827, NCI-H358
  • IC50 Values :
    • A549: 2.12 ± 0.21 μM (2D), 4.01 ± 0.95 μM (3D)
    • HCC827: 5.13 ± 0.97 μM (2D), 7.02 ± 3.25 μM (3D)
    • NCI-H358: 0.85 ± 0.05 μM (2D), 1.73 ± 0.01 μM (3D)

These findings suggest that the compound could be a promising candidate for further development as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various pathogens. The evaluation of related compounds using broth microdilution methods indicated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Testing Results

  • Tested Organisms :
    • Staphylococcus aureus
    • Escherichia coli
    • Saccharomyces cerevisiae (as a eukaryotic model)

The results revealed that certain derivatives exhibited significant antibacterial properties, reinforcing the potential of this class of compounds in treating infections.

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • DNA Binding : Many benzimidazole derivatives demonstrate a tendency to bind within the minor groove of DNA, which may disrupt replication and transcription processes.
  • Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The antimicrobial activity may arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

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